molecular formula C16H14N2O3 B3386732 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 750599-00-9

2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B3386732
CAS No.: 750599-00-9
M. Wt: 282.29 g/mol
InChI Key: JHCQBJMAELFRHV-UHFFFAOYSA-N
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Description

2-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a benzimidazole derivative featuring a phenoxymethyl group at the 2-position and an acetic acid moiety at the 1-position. The acetic acid functionality enhances solubility in polar solvents and enables hydrogen bonding or ionic interactions, making the compound suitable for biological or materials science applications .

Properties

IUPAC Name

2-[2-(phenoxymethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(20)10-18-14-9-5-4-8-13(14)17-15(18)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCQBJMAELFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236982
Record name 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750599-00-9
Record name 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750599-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced benzimidazole derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its structural characteristics enable it to exhibit diverse biological activities, including:

  • Anticancer Activity : Research indicates that benzimidazole derivatives often show significant anticancer properties. The specific substitution pattern in this compound may enhance its efficacy against cancer cell lines .
  • Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Studies

  • Anticancer Activity : A study explored the synthesis of derivatives from this compound, leading to compounds with improved antiproliferative effects on various cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Applications : Another investigation focused on the compound's derivatives exhibiting activity against resistant strains of bacteria and fungi. The study emphasized the potential for developing new treatments for infections caused by multidrug-resistant organisms .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block for creating herbicides and pesticides. The incorporation of specific functional groups allows for tailoring the properties of these agrochemicals to enhance their efficacy and reduce environmental impact .

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers and other materials with desirable properties. Its unique structure contributes to the development of materials with enhanced thermal stability and mechanical properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Functional Groups

The target compound’s analogs differ in substituents on the benzimidazole core, the linker groups (e.g., triazole, thiazole), and terminal functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Notable Properties
2-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid Phenoxymethyl (C₆H₅OCH₂), acetic acid ~312.3* Benzimidazole, ether, carboxylic acid Balanced lipophilicity, H-bonding capability
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (Ev9) Trifluoromethyl (CF₃), acetic acid 284.18 CF₃, carboxylic acid Increased acidity (pKa ~3.5), metabolic stability via fluorine
2-(5,6-Difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid (Ev18) 5,6-Difluoro, 2-methyl, acetic acid 226.18 Fluorine, methyl, carboxylic acid Enhanced metabolic stability, improved lipophilicity (LogP ~2.1)
[2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid (Ev5) Azepane (7-membered amine ring), acetic acid 287.36 Azepane, carboxylic acid Higher solubility (amine group), moderate LogP (~1.8)
2-[2-(Methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (Ev20) Methanesulfonylmethyl (CH₃SO₂CH₂), acetic acid 284.29 Sulfonyl, carboxylic acid Electron-withdrawing sulfonyl group enhances acidity (pKa ~2.9)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, Ev3) Triazole-thiazole-aryl, bromophenyl 613.49 Triazole, thiazole, Br, amide Enhanced binding affinity (docking score: -9.2 kcal/mol) via halogen bonding

*Calculated based on formula C₁₆H₁₃N₂O₃.

Physicochemical Properties

  • Lipophilicity: Phenoxymethyl (LogP ~2.5) vs. trifluoromethyl (LogP ~3.1) groups increase membrane permeability, while azepane (LogP ~1.8) enhances aqueous solubility .
  • Acidity : Acetic acid (pKa ~4.7) dominates ionization; sulfonyl (Ev20) and trifluoromethyl (Ev9) groups lower pKa to ~2.9–3.5, favoring deprotonation in physiological conditions .

Research Findings and Trends

Triazole-Thiazole Hybrids: Compounds like 9a–e (Ev3) demonstrate that aryl substituents (e.g., Br, F) improve target binding via halogen bonds. The phenoxymethyl group in the target compound may offer similar flexibility but lacks halogen-based interactions .

Solubility-SAR Balance: Azepane derivatives (Ev5) prioritize solubility, whereas phenoxymethyl and trifluoromethyl analogs favor lipophilicity for membrane penetration .

Synthetic Efficiency: CuAAC (Ev3, Ev7) and Mitsunobu reactions (Ev5) are scalable for diverse analogs, though fluorinated compounds require specialized handling .

Biological Activity

2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid, a compound belonging to the benzimidazole class, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetic acid
  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 750599-00-9

Synthesis

The synthesis of this compound typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.

Antimicrobial Properties

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties. The specific compound has shown potential in various studies:

  • Antibacterial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial effects against a range of pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both planktonic and biofilm-forming bacteria. A study showed that acetic acid could inhibit growth of burn wound pathogens at low concentrations, suggesting potential applications in wound care .

Anticancer Activity

Benzimidazoles are also recognized for their anticancer properties. Some derivatives have been reported to induce apoptosis in cancer cell lines. The unique substitution pattern of this compound may confer distinct biological activities compared to other benzimidazole derivatives.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
2-phenylbenzimidazoleYesYes
2-(4-fluorobenzyl)-1H-benzimidazoleModeratePotent
5-chloro-2-(4-chlorophenoxy)methyl-1H-benzimidazoleSignificantModerate

The comparative analysis highlights that while many benzimidazole derivatives exhibit both antimicrobial and anticancer properties, the specific activities can vary significantly based on structural modifications.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

  • Antimicrobial Efficacy Study : A study conducted on various benzimidazole compounds demonstrated that modifications in substituents significantly influenced their antibacterial potency against Gram-positive and Gram-negative bacteria. The results indicated that compounds with phenoxymethyl groups had enhanced activity compared to simpler structures .
  • Anticancer Mechanism Investigation : Another research effort explored the mechanism of action for certain benzimidazole derivatives against cancer cells. It was found that these compounds could inhibit cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic routes are recommended for 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving phenoxymethyl-substituted benzodiazole precursors. A typical approach involves:
  • Condensation of substituted benzaldehyde derivatives with phenoxymethylamine under acidic conditions to form the benzodiazole core.
  • Subsequent alkylation with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
    Optimization includes varying solvents (e.g., DMF, ethanol) and catalysts (e.g., triethylamine, K₂CO₃) to improve yields. Reaction monitoring via TLC and purification by column chromatography is critical .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • Melting Point Analysis : To assess purity (sharp melting range indicates high purity).
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid).
  • ¹H/¹³C NMR : Assign proton environments (e.g., benzodiazole aromatic protons, phenoxymethyl CH₂ groups).
  • Elemental Analysis : Verify C, H, N, and S content against theoretical values.
    Discrepancies in elemental analysis may require recrystallization or additional purification .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Stability in solution can be tested by heating at 40–80°C and monitoring via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between benzodiazole and phenoxymethyl groups.
  • X-ray Crystallography : Definitive proof of structure if single crystals are obtainable. For example, used crystallography to validate triazole-containing analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when elemental analysis is inconclusive.

Q. What computational approaches are suitable for predicting bioactivity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). demonstrated docking studies to visualize binding poses of similar compounds in active sites.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • QSAR Modeling : Corrogate structural features (e.g., substituents on the phenoxymethyl group) with activity data to guide derivative design .

Q. How can derivatives of this compound be designed to enhance biological activity while maintaining solubility?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to modulate electronic effects.
  • Replace the acetic acid moiety with ester prodrugs to improve lipophilicity.
  • Solubility Optimization :
  • Prepare sodium or potassium salts of the acetic acid group.
  • Use co-solvents (e.g., PEG 400) in in vitro assays.
    highlights similar strategies for benzimidazole derivatives .

Q. What experimental strategies can address low yields in the final alkylation step of synthesis?

  • Methodological Answer :
  • Reagent Optimization : Substitute bromoacetic acid with chloroacetyl chloride for faster reactivity.
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., -NH groups) using Boc anhydride, followed by deprotection with TFA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

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